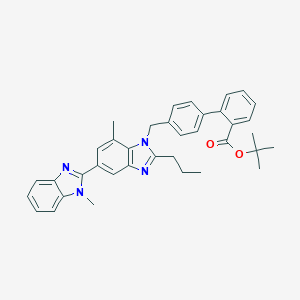

テルミサルタン不純物B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemistry

In chemistry, tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its benzimidazole core is known to interact with DNA and proteins, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzimidazole moiety is a common pharmacophore in many drugs, and modifications to this structure can lead to new treatments for various diseases .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

作用機序

Target of Action

Telmisartan Impurity B, also known as Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate, is an impurity of Telmisartan . Telmisartan is a specific antagonist of the angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in the regulation of blood pressure .

Mode of Action

Telmisartan, and by extension, Telmisartan Impurity B, binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

The primary biochemical pathway affected by Telmisartan Impurity B is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptors, Telmisartan Impurity B inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure .

Pharmacokinetics

While specific pharmacokinetic data for Telmisartan Impurity B is not readily available, Telmisartan itself is known to have a long terminal half-life and a clearance of 0.15 L·kg-1·h-1 . These properties suggest that Telmisartan and its impurities may have prolonged effects in the body .

Result of Action

The primary result of Telmisartan Impurity B’s action is a reduction in blood pressure . By inhibiting the action of angiotensin II, it causes vasodilation and decreases fluid volume . This can help manage conditions such as hypertension, diabetic nephropathy, and congestive heart failure .

生化学分析

Biochemical Properties

Telmisartan, the parent compound, is known to bind to the angiotensin II type 1 (AT1) receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .

Cellular Effects

Telmisartan, the parent compound, has been shown to have anti-inflammatory and antitumor effects . It has been suggested that the repression of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint may be implicated in the antitumor action of Telmisartan .

Molecular Mechanism

Telmisartan, the parent compound, is known to bind to the angiotensin II type 1 (AT1) receptors with high affinity, inhibiting the action of angiotensin II on vascular smooth muscle . This leads to a reduction in arterial blood pressure .

Temporal Effects in Laboratory Settings

Telmisartan, the parent compound, has been shown to have long-term effects on blood pressure and insulin resistance .

Dosage Effects in Animal Models

Telmisartan, the parent compound, has been shown to ameliorate hypertension and insulin resistance in rats with metabolic syndrome .

Metabolic Pathways

The metabolic pathways of Telmisartan Impurity B are not well-documented. Telmisartan, the parent compound, has been shown to interact with metabolic pathways. It is known to prevent adipogenesis and weight gain through activation of peroxisome proliferator-activated receptor (PPAR)-δ-dependent pathways in several tissues .

Transport and Distribution

Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Telmisartan, the parent compound, has been shown to affect the expression and localization of ZO-1 in endothelial cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate involves multiple stepsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

類似化合物との比較

Similar Compounds

Telmisartan: A similar compound with a benzimidazole core, used as an antihypertensive agent.

Benzimidazole Derivatives: Various derivatives with similar structures, used in different therapeutic areas.

Uniqueness

Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group.

特性

IUPAC Name |

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOPWPNJFDIROE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-acetylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B42751.png)

![4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid](/img/structure/B42755.png)